molecular formula C18H20N2O2 B5254348 4-benzamido-N-butylbenzamide

4-benzamido-N-butylbenzamide

Cat. No.: B5254348
M. Wt: 296.4 g/mol
InChI Key: ICZLEKHTQRRVHN-UHFFFAOYSA-N
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Description

4-benzamido-N-butylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide group attached to a butyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzamido-N-butylbenzamide can be achieved through the direct condensation of benzoic acids and amines. One efficient method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its eco-friendly nature, low reaction times, and high yields.

Industrial Production Methods

In industrial settings, the production of benzamides often involves the reaction of carboxylic acids with amines at high temperatures. the use of ultrasonic irradiation and green catalysts, as mentioned above, is gaining popularity due to its efficiency and environmental benefits .

Chemical Reactions Analysis

Types of Reactions

4-benzamido-N-butylbenzamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being performed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield amines or alcohols.

Scientific Research Applications

4-benzamido-N-butylbenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-benzamido-N-butylbenzamide involves its interaction with specific molecular targets and pathways. While the exact mechanism is still under investigation, it is believed to exert its effects through the modulation of enzyme activity and receptor binding. This modulation can lead to changes in cellular processes and physiological responses .

Comparison with Similar Compounds

4-benzamido-N-butylbenzamide can be compared with other benzamide derivatives, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-benzamido-N-butylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2/c1-2-3-13-19-17(21)15-9-11-16(12-10-15)20-18(22)14-7-5-4-6-8-14/h4-12H,2-3,13H2,1H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICZLEKHTQRRVHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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